molecular formula C8H6BrNOS B12859389 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole

2-(Bromomethyl)-7-mercaptobenzo[d]oxazole

Katalognummer: B12859389
Molekulargewicht: 244.11 g/mol
InChI-Schlüssel: KBZQACDQNGNCNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-mercaptobenzoxazole with bromoacetyl bromide under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, a continuous multistep synthesis protocol can be employed, where the precursor is subjected to bromination in a flow reactor, allowing for efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-7-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thiol derivatives.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Bromomethyl)-7-mercaptobenzo[d]oxazole is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H6BrNOS

Molekulargewicht

244.11 g/mol

IUPAC-Name

2-(bromomethyl)-1,3-benzoxazole-7-thiol

InChI

InChI=1S/C8H6BrNOS/c9-4-7-10-5-2-1-3-6(12)8(5)11-7/h1-3,12H,4H2

InChI-Schlüssel

KBZQACDQNGNCNU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S)OC(=N2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.